Elliptinium Acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

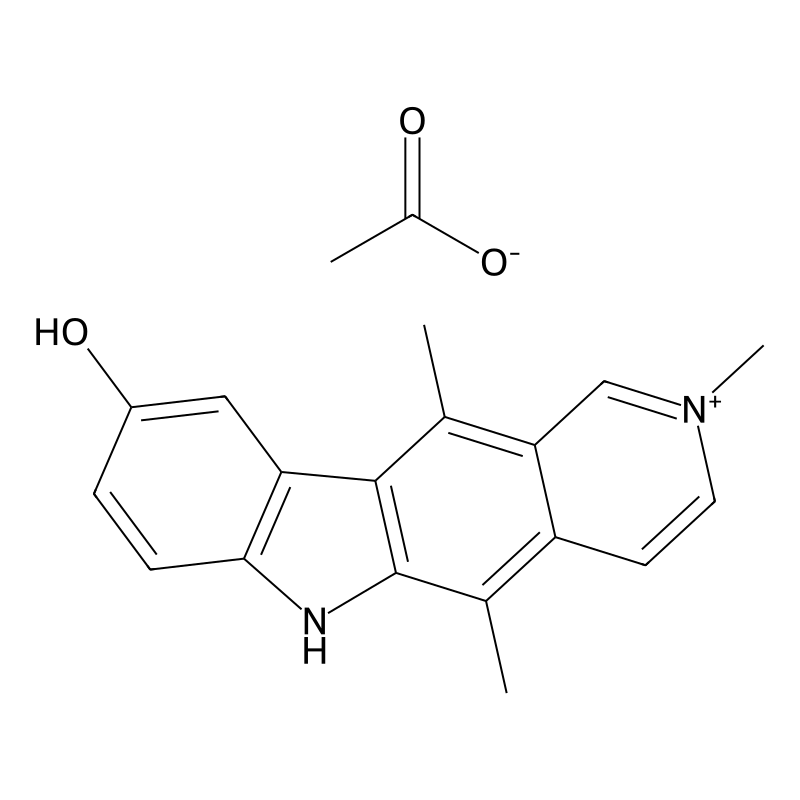

Elliptinium Acetate is the acetate salt form of the 9-hydroxy-2-methylellipticinium cation, a semi-synthetic derivative of the plant alkaloid ellipticine. It functions as a DNA intercalating agent and a topoisomerase II inhibitor, with its chemical structure being intentionally modified from the parent compound to enhance biological activity. Specifically, the quaternization of the pyridinic nitrogen and the hydroxylation at the 9-position are critical structural features designed to improve DNA binding and overall efficacy, distinguishing it from the broader class of ellipticine-based compounds.

References

- [1] Paoletti, C., et al. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137). Recent Results Cancer Res. 74, 107-23 (1980).

- [2] PubChem Compound Summary for CID 42722, Elliptinium Acetate. National Center for Biotechnology Information (2024).

- [3] Elliptinium Acetate. NCI Thesaurus (NCIt). National Cancer Institute.

Substituting Elliptinium Acetate with its parent compound, ellipticine, or its non-hydroxylated analog, 2-N-methyl ellipticinium, is inadvisable for most applications due to critical differences in physicochemical properties and mechanism of action. The permanent positive charge from N-methylation significantly increases aqueous solubility compared to the neutral parent compound, which is a key factor for handling and formulation. Furthermore, the 9-hydroxyl group confers a specific binding preference for GC-rich DNA sequences and enables a distinct bioactivation pathway, features that are absent in the non-hydroxylated analog. These structural modifications result in a compound with a fundamentally different kinetic profile and targeting capability, making simple substitution unreliable for achieving reproducible results.

References

- [1] Gresh, N., et al. Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. J. Med. Chem. 61, 14, 5845–5873 (2018).

- [2] Malvy, C., & Paoletti, C. Dynamics of drug-DNA interactions: a comparative temperature jump study of ellipticinium and 9-hydroxy ellipticinium. J Biomol Struct Dyn. 6, 1, 95-108 (1988).

- [3] Dugue, B., Auclair, C., & Meunier, B. Peroxidase-catalyzed covalent binding of the antitumor drug N2-methyl-9-hydroxyellipticinium to DNA in vitro. Biochemistry. 25, 6, 1240-5 (1986).

Enhanced Aqueous Solubility for Simplified Handling and Formulation

The quaternization of the pyridine nitrogen and subsequent formation of an acetate salt provides Elliptinium Acetate with increased aqueous solubility compared to its neutral parent, ellipticine. This modification was a key step in developing the compound for clinical evaluation, directly addressing the poor solubility that limited the utility of the original alkaloid.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Increased aqueous solubility |

| Comparator Or Baseline | Parent ellipticine (lower solubility) |

| Quantified Difference | Not specified quantitatively in the source, but described as a key enabling improvement. |

| Conditions | Aqueous media |

Improved solubility simplifies stock solution preparation, enhances reliability in aqueous biological assays, and is a critical factor for any in-vivo or formulation-dependent research.

Superior DNA Binding Affinity Over Non-Hydroxylated Analog

The 9-hydroxy-2-methylellipticinium cation (NMHE) demonstrates higher DNA binding constants compared to its direct non-hydroxylated analog, 2-N-methyl ellipticinium (NME). Fluorescence titration studies across various DNA types consistently show this enhanced affinity, which is a primary driver of its heightened biological activity.

| Evidence Dimension | DNA Affinity Constant (K) |

| Target Compound Data | 1.1 - 3.3 x 10^6 M-1 (base dependent) |

| Comparator Or Baseline | 2-N-methyl ellipticinium (quantitatively lower) |

| Quantified Difference | Stated as 'higher binding constants' for the 9-hydroxy version. |

| Conditions | Fluorescence titration in deuterated buffer. |

For researchers studying DNA intercalation, this higher affinity means a greater biological effect can be achieved at a lower concentration, improving experimental efficiency and potency.

Unique GC Base-Pair Selectivity Not Present in Non-Hydroxylated Analog

The 9-hydroxyl group is directly responsible for conferring a binding preference for GC-rich DNA sequences. Temperature-jump kinetic studies confirm this selectivity, showing that the DNA residence time of the 9-hydroxy cation is markedly increased in GC-rich DNA. In contrast, the non-hydroxylated analog shows no such dependence on DNA base composition.

| Evidence Dimension | DNA Base Composition Dependence of Residence Time |

| Target Compound Data | Relaxation time (τ2) is dependent on DNA composition: τ2 (GC-rich) > τ2 (AT/GC mixed) > τ2 (AT-rich) |

| Comparator Or Baseline | 2-N-methyl ellipticinium (shows no relaxation time dependence on base composition) |

| Quantified Difference | Qualitatively different kinetic behavior based on DNA sequence. |

| Conditions | Temperature-jump relaxation spectrometry with natural DNAs of varying AT/GC content. |

This provides a tool for selectively targeting GC-rich DNA regions, a crucial advantage for experiments where sequence-specific effects are being investigated.

Enables Peroxidase-Mediated Bioactivation for Covalent DNA Binding

The 9-hydroxyl group serves as a substrate for enzymatic oxidation by peroxidase systems (e.g., HRP-H2O2), generating a reactive quinone imine intermediate. This intermediate can then form a stable, covalent bond with DNA, a mechanism not available to non-hydroxylated analogs. This bioactivation pathway has been confirmed in vivo through the identification of cysteinyl-adducts in human biliary metabolites.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Reversible intercalation PLUS peroxidase-catalyzed covalent binding |

| Comparator Or Baseline | Non-hydroxylated ellipticinium (intercalation only) |

| Quantified Difference | Addition of an entire covalent binding mechanism dependent on enzymatic activity. |

| Conditions | In vitro assays with horseradish peroxidase/H2O2; in vivo human metabolism. |

This dual-mode action makes it an essential tool for studying enzyme-activated prodrugs and mechanisms of covalent DNA modification, offering a functional capability that close analogs lack.

High-Potency Topoisomerase II Inhibition Studies

Where research requires a potent topoisomerase II inhibitor with improved aqueous solubility for reliable assay performance. Its quaternized structure ensures better handling and higher activity compared to the parent ellipticine.

Selective Probing of GC-Rich DNA Sequences

For experiments designed to investigate drug interactions with GC-rich DNA. The 9-hydroxyl group provides a distinct kinetic and thermodynamic preference for these sequences, a feature absent in its non-hydroxylated analog, enabling more targeted mechanistic studies.

Models of Enzyme-Mediated Drug Bioactivation

As a model compound in studies of peroxidase-driven drug activation. The 9-hydroxy moiety is a prerequisite for its transformation into a reactive species that covalently binds DNA, making it the correct choice for investigating this specific metabolic pathway.

Comparative Studies of DNA Intercalator Affinity

When a high-affinity intercalator is needed as a positive control or benchmark. Its quantitatively higher DNA binding constants relative to other ellipticinium derivatives make it a reliable standard for biophysical binding assays.

References

- [1] Gresh, N., et al. Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. J. Med. Chem. 61, 14, 5845–5873 (2018).

- [2] Paoletti, C., et al. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137). Recent Results Cancer Res. 74, 107-23 (1980).

- [3] Delfour, A., et al. The G.C base-pair preference of 2-N-methyl 9-hydroxyellipticinium. Eur J Med Chem. 24, 2, 171-8 (1989).

- [4] Malvy, C., & Paoletti, C. Dynamics of drug-DNA interactions: a comparative temperature jump study of ellipticinium and 9-hydroxy ellipticinium. J Biomol Struct Dyn. 6, 1, 95-108 (1988).

- [5] Dugue, B., Auclair, C., & Meunier, B. Peroxidase-catalyzed covalent binding of the antitumor drug N2-methyl-9-hydroxyellipticinium to DNA in vitro. Biochemistry. 25, 6, 1240-5 (1986).

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Thomas N, Raguenez-Viotte G, Dieber-Rotheneder M, Esterbauer H, Fillastre JP. Time course study of lipid peroxidation induced by N2-methyl-9-hydroxyellipticinium acetate or celiptium in rat renal cortex. Pharmacol Toxicol. 1991 Aug;69(2):112-6. PubMed PMID: 1775430.

3: Raguenez-Viotte G, Thomas N, Fillastre JP. Subcellular localization of celiptium-induced peroxidative damage in rat renal cortex. Arch Toxicol. 1991;65(3):244-51. PubMed PMID: 2053851.

4: Raguenez-Viotte G, Dieber-Rotheneder M, Dadoun C, Fillastre JP, Esterbauer H. Evidence for 4-hydroxyalkenals in rat renal cortex peroxidized by N2-methyl-9-hydroxyellipticinium acetate or Celiptium. Biochim Biophys Acta. 1990 Oct 1;1046(3):294-300. PubMed PMID: 2145981.

5: Dadoun C, Raguenez-Viotte G. Celiptium-induced nephrotoxicity and lipid peroxidation in rat renal cortex. Cancer Chemother Pharmacol. 1990;27(3):178-86. PubMed PMID: 2265453.

6: Raguenez-Viotte G, Fillastre JP. Bleb formation in the renal epithelial cell line LLC-PK1 exposed to N2-methyl-9-hydroxyellipticinium acetate (celiptium). Int J Tissue React. 1990;12(6):347-51. PubMed PMID: 2102898.

7: Sautereau AM, Betermier M, Altibelli A, Tocanne JF. Adsorption of the cationic antitumoral drug celiptium to phosphatidylglycerol in membrane model systems. Effect on membrane electrical properties. Biochim Biophys Acta. 1989 Jan 30;978(2):276-82. PubMed PMID: 2914142.

8: Samadi-Baboli M, Favre G, Soula G. [Vectorization of antineoplastic drugs by low density lipoproteins: incorporation of acyl celiptium and metabolism of complexes in the cellular receptor of human fibroblasts]. Bull Cancer. 1989;76(8):853-7. French. PubMed PMID: 2620112.

9: Salahou A, Courseille C, Tsai CC. Structure of an antitumour drug: 9-hydroxy-2,5,11-trimethyl-6H-pyridol[4,3-b]-carbazolium acetate (9-hydroxy-2-methylellipticinium acetate; Celiptium) dihydrate. Acta Crystallogr C. 1988 Dec 15;44 ( Pt 12):2123-6. PubMed PMID: 3270552.

10: Sautereau AM, Tocanne JF, Trombe MC. Relationship between the uptake and cytotoxicity of celiptium in wild type and resistant mutants of the bacterium Streptococcus pneumoniae. Biochem Biophys Res Commun. 1987 Jun 15;145(2):927-33. PubMed PMID: 3593380.

Explore Compound Types